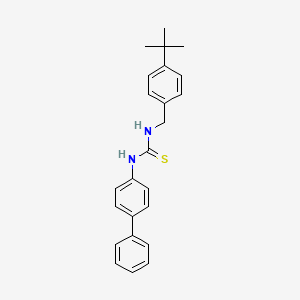

1-(Biphenyl-4-yl)-3-(4-tert-butylbenzyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For instance, the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas was achieved by reacting methylbenzoyl isothiocyanates with 4-aminotrifluorotoluene in dry tetrahydrofuran . Similarly, 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was synthesized by reacting 4-methylbenzoyl chloride with potassium thiocyanate to form the isothiocyanate in situ, followed by treatment with sulfanilamide . These methods demonstrate the versatility of thiourea synthesis, allowing for the introduction of various substituents on the thiourea framework.

Molecular Structure Analysis

The molecular structures of thiourea derivatives are often confirmed using single-crystal X-ray diffraction. For example, the crystal structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was determined, revealing its crystallization in the monoclinic space group . The crystal and molecular structure of 1-(biphenyl-4-carbonyl)-3-p-tolyl-thiourea was also elucidated, showing that it crystallizes in the triclinic space group . These studies highlight the importance of X-ray crystallography in determining the precise three-dimensional arrangement of atoms within these compounds.

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their functional groups. For instance, the thiourea derivative of 2-[(1R)-1-aminoethyl]phenol was used as a chiral solvating agent for the enantiodiscrimination of amino acid derivatives by NMR spectroscopy, indicating its potential in stereoselective reactions . Additionally, the synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol involved the reaction of an oxadiazole with primary amines, showcasing the reactivity of thiourea derivatives in heterocyclic compound synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are characterized using various spectroscopic techniques. FT-IR and Raman spectroscopy, along with multinuclear NMR and mass spectrometry, are commonly employed to characterize the vibrational and electronic properties of these compounds . The intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and properties of these molecules, as evidenced by the detailed analysis of Hirshfeld surfaces and fingerprint plots . The solubility and interaction with other molecules, such as metal ions, are also of interest, as seen in the preliminary study of 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea's binding with metal ions .

Applications De Recherche Scientifique

Vanilloid Receptor Antagonists

- Thioureas, such as N-4-methansulfonamidobenzyl-N'-2-substituted-4-tert-butylbenzyl thioureas, show promising activity as vanilloid receptor antagonists. These compounds exhibit structure-activity relationships, offering potential in developing new treatments targeting the vanilloid receptor (Park et al., 2004).

TRPV1 Receptor Antagonists

- Alpha-substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues have been studied as potent and stereospecific TRPV1 receptor antagonists. These compounds, particularly with R-configuration, show high antagonistic potencies, suggesting their application in treating related disorders (Chung et al., 2007).

Molecular and Crystal Structure Analysis

- Studies on the structure and intermolecular interactions of N-(3,5-di-tert-butyl-4-hydroxybenzyl)thioureas provide insights into their molecular and crystal structures, essential for understanding their chemical properties and applications (Bukharov et al., 2004).

Lewis Acid-Base Adducts

- Research on carbene·SO2 adducts, including thiourea S,S-dioxides, reveals that these compounds act as Lewis acid-base adducts. They possess unique structural features like long CS bonds and a pyramidal sulfur atom, differentiating them from other sulfur compounds (Denk et al., 2003).

Antiproliferative Activity in T Lymphocyte Cells

- Thiourea derivatives have been explored for their antiproliferative activity in CD8+ T lymphocyte cells. The activity correlates with the steric bulk of the phosphine ligands, highlighting their potential in developing novel immunomodulatory agents (Dean et al., 2017).

Antimicrobial and Antioxidant Potentials

- Thiourea derivatives are also known for their enzyme inhibition capabilities and mercury sensing. They demonstrate significant anti-cholinesterase activity and moderate sensitivity in fluorescence studies for mercury detection (Rahman et al., 2021).

Corrosion Inhibition

- Thiourea derivatives, such as 1,3-dibenzylthiourea and 1-benzyl-3-diisopropylthiourea, are studied as corrosion inhibitors for carbon steel in HCl solution. Their inhibitory properties are analyzed through various methods, including potentiodynamic polarization curves and electrochemical impedance (Torres et al., 2014).

Green Synthesis

- A green, environmentally benign method has been developed for synthesizing 1,3-disubstituted thiourea derivatives using solar energy. This method highlights the importance of eco-friendly approaches in chemical synthesis (Kumavat et al., 2013).

Pharmacological Evaluation

- Symmetric thiourea derivatives have been synthesized and evaluated for their pharmacological effects, including enzyme inhibition and antibacterial and antioxidant potentials. These compounds demonstrate significant biological activity, indicating their potential in pharmaceutical applications (Naz et al., 2020).

Propriétés

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-3-(4-phenylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2S/c1-24(2,3)21-13-9-18(10-14-21)17-25-23(27)26-22-15-11-20(12-16-22)19-7-5-4-6-8-19/h4-16H,17H2,1-3H3,(H2,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALKBYXSMOBXEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B3012592.png)

![1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B3012605.png)

![3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid](/img/structure/B3012610.png)

![Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3012611.png)

![5-(5-Chloropyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B3012612.png)

![1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B3012613.png)